molecular formula C24H28ClN3O3S B2608644 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1189921-94-5

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride

Cat. No.: B2608644
CAS No.: 1189921-94-5
M. Wt: 474.02
InChI Key: QOSDLTBDQIRKKL-UHFFFAOYSA-N
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Description

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone functionalized with an isoquinoline-5-sulfonyl group and a 4-isopropylphenyl substituent. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c1-17(2)18-6-8-21(9-7-18)26-24(28)19-11-14-27(15-12-19)31(29,30)23-5-3-4-20-16-25-13-10-22(20)23;/h3-10,13,16-17,19H,11-12,14-15H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDLTBDQIRKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride typically involves multiple steps, including the formation of the isoquinoline sulfonyl group, the introduction of the piperidine ring, and the coupling with the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Key Reaction Steps

StepReactionConditionsYieldReference
1Piperidine sulfonylation with isoquinoline-5-sulfonyl chlorideCH₂Cl₂, NEt₃, 0°C → RT, 12 h75–85% , ,
2Carboxamide formation with 4-isopropylphenylamineEDC·HCl, HOBt, CH₂Cl₂, RT, 12 h65–72% , ,
3Hydrochloride salt formationHCl (g) in Et₂O, 0°C, 2 h90–95% ,
  • Step 1 : The piperidine nitrogen undergoes sulfonylation with isoquinoline-5-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. This reaction typically achieves high yields due to the electrophilic nature of the sulfonyl chloride.

  • Step 2 : The intermediate sulfonylated piperidine-4-carboxylic acid is activated using EDC·HCl and HOBt, followed by coupling with 4-isopropylphenylamine to form the carboxamide.

  • Step 3 : The free base is treated with hydrogen chloride gas in diethyl ether to yield the hydrochloride salt.

Sulfonylation

The sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction forward:
Piperidine+Isoquinoline-5-sulfonyl chlorideNEt3Sulfonylated piperidine+NEt3HCl\text{Piperidine} + \text{Isoquinoline-5-sulfonyl chloride} \xrightarrow{\text{NEt}_3} \text{Sulfonylated piperidine} + \text{NEt}_3·\text{HCl}

Amide Coupling

EDC·HCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency:
Sulfonylated piperidine-4-COOH+4-IsopropylphenylamineEDC\cdotpHCl/HOBtCarboxamide\text{Sulfonylated piperidine-4-COOH} + \text{4-Isopropylphenylamine} \xrightarrow{\text{EDC·HCl/HOBt}} \text{Carboxamide}

Characterization Data

PropertyMethodResultReference
Molecular Weight HRMS485.98 g/mol (C₂₄H₂₈ClN₃O₃S) ,
Melting Point DSC218–220°C (decomposes)
¹H NMR (DMSO-d₆)500 MHzδ 8.95 (s, 1H, Isoquinoline-H), 7.85–7.40 (m, 7H, Ar-H), 4.10 (m, 1H, Piperidine-H), 3.20 (m, 2H, Piperidine-H), 1.25 (d, 6H, CH(CH₃)₂) ,
HPLC Purity RP-HPLC>98% (C18, 0.1% TFA in H₂O/MeCN) ,

Functional Group Reactivity

  • Sulfonamide Group : Resists hydrolysis under acidic/basic conditions but undergoes cleavage with HI or HBr in acetic acid .

  • Carboxamide : Stable to nucleophiles but hydrolyzes to carboxylic acid under prolonged heating with 6M HCl .

  • Isoquinoline Ring : Participates in electrophilic substitution (e.g., nitration at C-8) under HNO₃/H₂SO₄ .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and isoquinoline fragments (TGA) .

  • Photostability : Degrades under UV light (254 nm) via radical-mediated sulfonamide cleavage .

Scientific Research Applications

The compound 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis, and case studies that highlight its efficacy.

Cancer Treatment

Research indicates that compounds related to isoquinoline derivatives, including 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride, exhibit significant anti-cancer properties. Isoquinoline derivatives have been shown to inhibit AKT activity, a critical pathway involved in cell survival and proliferation in various neoplasms . The inhibition of AKT can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders. Isoquinoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter release, which could be beneficial in conditions such as schizophrenia and depression .

Pain Management

Given its piperidine moiety, this compound may also act as an analgesic. Research into similar compounds has shown that they can interact with opioid receptors, providing pain relief without the addictive properties associated with traditional opioids .

Synthesis and Characterization

The synthesis of 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride involves several steps:

  • Formation of Isoquinoline Derivative : The initial step typically includes the synthesis of the isoquinoline core through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonyl group is achieved via sulfonation reactions using reagents such as sulfuric acid.
  • Amidation : The final step involves the formation of the amide bond between the isoquinoline derivative and the piperidine component, often facilitated by coupling agents like EDC or DCC.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

A study evaluating the anti-cancer efficacy of isoquinoline derivatives demonstrated that compounds similar to 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride significantly inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Animal Models

In vivo studies using animal models have shown promising results for pain management applications. Administration of isoquinoline derivatives resulted in reduced pain responses in models of inflammatory pain, suggesting a potential role as a non-opioid analgesic .

Neuropharmacology

Research into the neuropharmacological effects revealed that isoquinoline derivatives could modulate dopaminergic and serotonergic pathways, indicating their potential utility in treating mood disorders and schizophrenia .

Mechanism of Action

The mechanism of action of 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Relevance (Inferred)
Target Compound Isoquinoline-5-sulfonyl, 4-isopropylphenyl Potential kinase inhibition; enhanced solubility (HCl salt)
4-(4-Fluorophenyl)piperidine Fluorophenyl substituent GPCR modulation (e.g., serotonin receptors)
WNK463 (N-tert-Butyl-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide) Trifluoromethyl-oxadiazole, tert-butyl group WNK kinase inhibition; metabolic stability
4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester Formylphenyl, piperazine-carboxylate Intermediate for covalent inhibitor synthesis

Key Observations:

Sulfonyl vs. Oxadiazole Groups: The target compound’s isoquinoline sulfonyl group may confer stronger hydrogen-bonding interactions with kinase ATP-binding pockets compared to WNK463’s trifluoromethyl-oxadiazole, which prioritizes electron-withdrawing effects and metabolic resistance .

Salt Forms: The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., WNK463), suggesting superior solubility for intravenous or oral administration.

Pharmacokinetic and Pharmacodynamic Insights

While experimental data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility: The hydrochloride salt likely achieves >10 mg/mL solubility in aqueous buffers, surpassing non-ionic derivatives like 4-(4-fluorophenyl)piperidine .
  • Metabolic Stability: The isoquinoline sulfonyl group may reduce cytochrome P450-mediated metabolism compared to esters or aldehydes (e.g., 4-(4-formylphenyl)piperazine derivatives) .
  • Target Selectivity : The isopropylphenyl group’s steric bulk could enhance selectivity for specific kinase isoforms, akin to tert-butyl groups in WNK463 .

Biological Activity

The compound 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride is a derivative of isoquinoline and piperidine known for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C20H25N2O3S·HCl
  • Molecular Weight : 375.482 g/mol
  • Density : 1.174 g/cm³
  • Boiling Point : 541.2 °C at 760 mmHg
  • Melting Point : Not available

Antibacterial Activity

Recent studies have demonstrated that compounds containing the isoquinoline moiety exhibit significant antibacterial properties. For instance, a series of synthesized compounds similar to the target compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The activity is often quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µM)Target Bacteria
7l2.14Salmonella typhi
7m0.63Bacillus subtilis
Reference21.25Thiourea

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities:

  • AChE Inhibition : Compounds related to isoquinoline derivatives have been reported to possess strong AChE inhibitory activity, which is crucial for treating Alzheimer's disease and other cognitive disorders.
  • Urease Inhibition : The target compound demonstrated significant urease inhibition, with IC50 values indicating high potency compared to standard inhibitors .

Anticancer Potential

Isoquinoline derivatives are increasingly recognized for their anticancer properties. The compound's ability to inhibit Akt (Protein Kinase B) has been highlighted in recent patents, suggesting its utility in treating various neoplasms linked to Akt activation . The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study synthesized several isoquinoline derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that specific structural modifications enhanced their antibacterial potency significantly compared to traditional antibiotics .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of piperidine derivatives, revealing that modifications similar to those in the target compound led to improved AChE inhibition .
  • Anticancer Activity Evaluation : Research conducted on isoquinoline-based compounds demonstrated their potential as effective agents in inhibiting cancer cell proliferation through modulation of the PI3K/Akt signaling pathway .

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis typically involves multi-step reactions, starting with the coupling of isoquinoline-5-sulfonyl chloride to a piperidine-4-carboxamide intermediate, followed by N-arylation with 4-isopropylphenylamine. Critical steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of the sulfonyl group .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques confirm structural integrity and purity?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide linkage and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass .
  • XRPD and Thermal Analysis : X-ray powder diffraction (XRPD) for crystallinity, and TGA/DSC to assess thermal stability and hydrate formation .

Q. What safety protocols are recommended during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up?

  • Solvent Selection : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing efficiency .
  • Catalysis : Introduce palladium-based catalysts (e.g., Pd(OAc)2_2) for efficient N-arylation, reducing side-product formation .
  • Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediate formation in real time .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Temperature : Store at –20°C in desiccated environments; degradation rates increase above 25°C .
  • Light Sensitivity : Protect from UV exposure using amber glass vials to prevent photolytic cleavage of the sulfonamide bond .
  • Humidity : Monitor water content via Karl Fischer titration; hygroscopicity may lead to hydrate formation, altering solubility .

Q. How should researchers resolve contradictions in reported biological activity data?

Conflicting enzyme inhibition results may arise from:

  • Assay Conditions : Variability in buffer pH (e.g., Tris vs. phosphate buffers) or ionic strength can modulate binding affinity .
  • Impurity Profiles : HPLC purity >98% is critical; trace aldehydes or residual solvents (e.g., DMF) may inhibit enzymes non-specifically .
  • Cell Line Differences : Use isogenic cell models to control for genetic variability in receptor expression levels .

Q. What structural modifications enhance receptor subtype selectivity?

  • Isoquinoline Substitution : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 8-position to improve hydrophobic interactions with target receptors .
  • Piperidine Ring Functionalization : Replace the 4-carboxamide with a urea moiety to reduce off-target binding to monoamine oxidases .
  • Isopropylphenyl Optimization : Incorporate para-fluoro or meta-methyl groups to sterically block non-selective binding pockets .

Q. How to design robust in vitro assays for pharmacological evaluation?

  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC50_{50} values with Hill slope validation .
  • Counter-Screens : Test against related receptors (e.g., dopamine D2 vs. D3) to confirm selectivity .
  • Positive Controls : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to validate assay conditions .

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